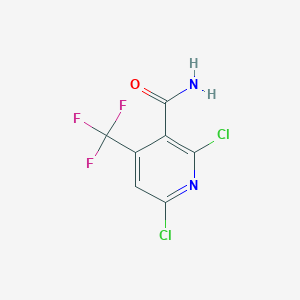

2,6-Dichloro-4-(trifluoromethyl)nicotinamide

Übersicht

Beschreibung

2,6-Dichloro-4-(trifluoromethyl)nicotinamide is an organic compound with the molecular formula C7H3Cl2F3N2O. It is a solid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of dichloro and trifluoromethyl groups attached to a nicotinamide core, which imparts unique chemical properties.

Wirkmechanismus

Target of Action

It is known that this compound is a metabolite of flonicamid , a novel insecticide with a rapid inhibitory effect against aphid feeding .

Mode of Action

As a metabolite of Flonicamid, it may share similar modes of action, which involves inhibiting the feeding of aphids

Biochemical Pathways

Given its association with Flonicamid, it may affect pathways related to the feeding and metabolism of aphids . More research is needed to fully understand the biochemical pathways this compound affects.

Result of Action

As a metabolite of Flonicamid, it may contribute to the overall insecticidal activity of the parent compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide typically involves the chlorination of 4-(trifluoromethyl)nicotinamide. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 6 positions of the nicotinamide ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-4-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding carboxylic acids .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity:

One of the primary applications of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide is its role as a potential palm site inhibitor of Hepatitis C virus (HCV) NS5B polymerase. This enzyme is critical for viral replication, and inhibiting its activity can lead to effective antiviral therapies. Research has demonstrated that compounds with similar structures exhibit significant inhibitory effects on viral polymerases, suggesting that this compound could be developed into an antiviral drug .

Enzyme Inhibition:

The compound has been shown to interact with various enzymes and receptors due to its structural similarity to biologically active molecules. The presence of the trifluoromethyl group increases its binding affinity to biological targets, which is crucial for pharmacological studies aimed at modulating enzyme activity .

Agrochemical Applications

Pesticide Development:

The unique properties of this compound also make it a candidate for use in agrochemicals. The compound's ability to inhibit specific biochemical pathways in pests can be harnessed to develop new pesticides. Its lipophilicity allows for better penetration through biological membranes, enhancing its effectiveness in agricultural applications .

Structural Comparisons and Similar Compounds

The following table summarizes some compounds that share structural similarities with this compound and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)nicotinamide | One chlorine atom instead of two | Lower lipophilicity compared to the target compound |

| 3,5-Dichloro-4-(trifluoromethyl)nicotinamide | Different positioning of chlorine atoms | Different biological activity profile |

| Nicotinamide | No halogen substitution | Less potent in enzyme inhibition |

| 2,6-Dichloro-nicotinic acid | Lacks the trifluoromethyl group | More hydrophilic, different applications |

This comparison highlights how the specific arrangement of substituents on the pyridine ring influences both the reactivity and biological activity of these compounds .

Case Studies and Research Findings

Several studies have focused on the synthesis and application of this compound:

- Synthesis Methodology: The compound can be synthesized through a multi-step process involving chlorination and nucleophilic substitution reactions. The use of phosphorus pentachloride as a chlorinating agent has been documented to achieve high yields .

- Biological Activity Assessment: In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on HCV NS5B polymerase, indicating its potential as an antiviral agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,6-Dichloro-4-methylpyridine

- 2,6-Dichloro-4-nitropyridine

- 2,6-Dichloro-4-(trifluoromethyl)aniline

Uniqueness

Compared to similar compounds, 2,6-Dichloro-4-(trifluoromethyl)nicotinamide is unique due to the presence of both dichloro and trifluoromethyl groups on the nicotinamide core. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it valuable in various applications .

Biologische Aktivität

2,6-Dichloro-4-(trifluoromethyl)nicotinamide (DCFTN) is a synthetic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. With the molecular formula and a molecular weight of approximately 244.0 g/mol, its unique structure contributes to its reactivity and interaction with biological targets.

Structural Characteristics

The compound features:

- Two chlorine atoms at the 2 and 6 positions of the pyridine ring.

- A trifluoromethyl group at the 4 position, enhancing its lipophilicity and biological activity.

This structural arrangement allows DCFTN to interact effectively with various enzymes and receptors, making it a subject of interest in drug development and biological research.

Enzyme Inhibition

DCFTN has been studied primarily for its potential as an inhibitor of the Hepatitis C virus NS5B polymerase. Its structural similarity to other biologically active compounds facilitates binding to this viral enzyme, thereby inhibiting its activity and preventing viral replication.

Antimicrobial and Anticancer Activities

Research has indicated that DCFTN may possess antimicrobial properties, as well as potential anticancer activity. The trifluoromethyl group is known to enhance the potency of compounds against various biological targets, including cancer cells. Molecular docking studies suggest that DCFTN can effectively inhibit key enzymes involved in cancer progression, such as poly (adenosine diphosphate-ribose) polymerase (PARP) .

Biological Activity Data

The following table summarizes key findings related to the biological activity of DCFTN:

Case Studies

-

Antiviral Activity Against HCV

- A study demonstrated that DCFTN effectively inhibited HCV NS5B polymerase with a significant reduction in viral replication in vitro. The compound's mechanism involved direct interaction with the enzyme's active site, leading to competitive inhibition.

- Anticancer Potential

-

Antimicrobial Effects

- Research exploring the antimicrobial properties of DCFTN revealed that it exhibited activity against several bacterial strains, indicating potential applications in treating infections.

Eigenschaften

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3N2O/c8-3-1-2(7(10,11)12)4(6(13)15)5(9)14-3/h1H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMYDDLYJBPUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371668 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158063-67-3 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158063-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)nicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.